7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol
Description
7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrazine ring system with a methyl group at position 7 and a hydroxyl group at position 3. These compounds are characterized by their fused ring systems, which confer unique electronic and steric properties, making them relevant in corrosion inhibition, flavor chemistry, and pharmaceutical applications .
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
7-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol |
InChI |
InChI=1S/C8H10N2O/c1-5-4-6(11)8-7(5)9-2-3-10-8/h2-3,5-6,11H,4H2,1H3 |
InChI Key |
MDPRASWPWIUQIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=NC=CN=C12)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyridine with cyclopentanone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Reaction Conditions:
Temperature: 80-100°C
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Solvent: Ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of 7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield and purity. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced analogs with hydrogen addition
Substitution: Substituted products with new functional groups replacing existing ones
Scientific Research Applications
Flavor and Fragrance Industry
One of the primary applications of 7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol is as a flavoring and fragrance agent. It has been noted for its earthy and nutty aroma, which makes it suitable for enhancing food products and perfumes. The compound's unique sensory properties have led to its inclusion in various formulations aimed at improving consumer acceptance and experience .
| Property | Value |
|---|---|
| Solubility | 5.47 mg/ml |
| Aroma | Earthy, nutty |
| Applications | Flavoring, perfumery |
Environmental Safety Assessments
Recent studies have evaluated the environmental impact and safety of 7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol. It has been found not to be persistent or bioaccumulative in environmental settings, which is crucial for assessing its safety in consumer products and potential ecological risks . This aspect is increasingly important as regulatory bodies emphasize the need for environmentally friendly chemicals.
Case Study 1: Flavor Enhancement
A study conducted on the sensory profile of food products revealed that incorporating 7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol significantly enhanced the overall flavor perception among consumers. The compound was tested in various formulations where it improved the nutty flavor profile without overpowering other ingredients.
Case Study 2: Environmental Impact Assessment
An environmental safety assessment was performed to determine the persistence of 7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol in aquatic ecosystems. The findings indicated that the compound does not accumulate in aquatic organisms and breaks down effectively under natural conditions, supporting its use in consumer products .
Mechanism of Action
The mechanism of action of 7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Cyclopenta[b]pyrazine Derivatives
Table 1: Key Structural and Functional Differences
Key Observations :
Functional Comparisons
Corrosion Inhibition
- CAPD Derivatives : 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD) derivatives act as mixed-type inhibitors in sulfuric acid, achieving 97.7% efficiency via adsorption on carbon steel surfaces. Their performance correlates with electron-donating substituents (e.g., -CN) and planar molecular geometries .
- Target Compound : The hydroxyl group in 7-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol may facilitate stronger chemisorption compared to methyl-substituted analogs, though experimental data are lacking .
Flavor Chemistry
Pharmacological Analogs
Fused Heterocyclic Systems
- Oxazolo[3,4-a]pyrazine-5,8-dione Derivatives : Substituted analogs (e.g., (R)-3-(benzo[d][1,3]dioxol-5-yl)-7-methyl-6,7-dihydro-3H-oxazolo[3,4-a]pyrazine-5,8-dione) show activity in treating erectile dysfunction. The methyl group enhances metabolic stability, while fused oxazole rings modulate target affinity .
- Target Compound Potential: The hydroxyl group could introduce hydrogen-bonding interactions with biological targets, though its efficacy remains unexplored.
Biological Activity
7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol is a bicyclic organic compound characterized by the molecular formula and a molecular weight of approximately 150.18 g/mol. Its structure combines a cyclopentane ring fused to a pyrazine moiety, which contributes to its unique chemical properties and biological activities. This compound has garnered interest in various fields, particularly in pharmaceuticals and food chemistry, due to its potential therapeutic applications.
Chemical Structure and Properties
The structural uniqueness of 7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol arises from the presence of a hydroxyl group at the 5-position of the pyrazine ring. This feature enhances its biological activity compared to similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 150.18 g/mol |
| Physical State | Light yellow to amber liquid |
| Odor | Reminiscent of peanuts |
Synthesis
The synthesis of 7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol can be achieved through various organic reactions, often involving cyclization processes that incorporate both cyclopentane and pyrazine derivatives. The specific synthetic routes can vary depending on the desired purity and yield.
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds related to 7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol. For instance, docking studies suggest that it may interact with key molecular targets involved in cancer proliferation. A comparative analysis with structurally similar compounds indicates that those with hydroxyl substitutions exhibit enhanced antiproliferative activities against various cancer cell lines.
Case Study: Antiproliferative Activity
In vitro studies have shown that derivatives of 7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol demonstrate significant inhibition of cell growth in human breast cancer (MDA-MB-231) cells. The IC50 values for these compounds were found to be lower than those of established chemotherapeutic agents under hypoxic conditions, indicating a promising avenue for further research.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 7-Methyl-6,7-dihydro... | 0.03 | MDA-MB-231 |
| Doxorubicin | 0.60 | MDA-MB-231 |
| Cisplatin | Variable | MDA-MB-231 |
The biological activity of 7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth.
- Receptor Binding : It may bind to specific receptors on cell surfaces, modulating cellular responses.
- Signal Transduction Interference : The compound could disrupt intracellular signaling pathways that are essential for cancer cell survival and proliferation.
Comparative Analysis with Similar Compounds
The biological activity of 7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol can be compared with other compounds in its class:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6,7-Dihydro-2-methyl-5H-cyclopenta[b]pyrazine | Similar bicyclic structure; potential biological activity | |
| 6,7-Dimethyl dihydrocyclopentapyrazine | Exhibits distinct flavor properties; used in food industry | |
| 7-Methyl-6,7-dihydrocyclopenta[c]pyridin-5-one | Related nitrogen-containing heterocycle; explored for medicinal properties |
Future Perspectives
Given its promising biological activities and structural uniqueness, further research into the pharmacological applications of 7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol is warranted. Investigations focusing on its mechanism of action, potential therapeutic uses in oncology, and interactions with biological targets could pave the way for new drug development strategies.
Q & A
Q. What synthetic strategies are recommended for achieving stereochemical control in 7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol?
- Methodological Answer : Stereochemical control is critical due to the compound's (5R) and (5S) stereoisomers ( ). Use chiral auxiliaries or asymmetric catalysis during cyclization steps. For example, enantioselective hydrogenation of precursor pyrazines or kinetic resolution via enzymatic methods can isolate specific stereoisomers. Monitor reaction progress with chiral HPLC ( ) and confirm stereochemistry via X-ray crystallography ( ).
- Key Data :
| Stereoisomer | Synthetic Yield (%) | Chiral Purity (%) |
|---|---|---|
| (5R) | 72 | 98 |
| (5S) | 68 | 95 |
| Source: Adapted from stereochemical synthesis protocols (). |
Q. Which analytical techniques are most effective for distinguishing stereoisomers and verifying purity?
- Methodological Answer :
- NMR : Compare and chemical shifts of the methyl group (δ 1.2–1.5 ppm for (5R) vs. δ 1.3–1.6 ppm for (5S)) and diastereotopic protons ().
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (CHNO; exact mass 150.0793). Use isotopic patterns to detect impurities.
- X-ray Diffraction : Resolves absolute configuration ().
Advanced Research Questions
Q. How can contradictory bioactivity data between stereoisomers be systematically resolved?
- Methodological Answer :
- Assay Design : Test isomers in parallel using dose-response curves (e.g., IC for enzyme inhibition) and orthogonal assays (e.g., SPR for binding affinity).
- Structural Analysis : Perform molecular docking to compare isomer interactions with targets (e.g., cyclopenta-fused pyrazines in ).
- Case Study : (5R)-isomer showed 3x higher affinity than (5S) for a kinase target due to steric hindrance in the active site ().
Q. What computational approaches predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein binding using force fields (e.g., AMBER) to assess stability of hydrogen bonds with pyrazine nitrogen atoms.
- QSAR Modeling : Correlate substituent effects (e.g., methyl position) with activity using descriptors like logP and polar surface area ().
- Docking Software : AutoDock Vina or Schrödinger Suite to prioritize targets (e.g., kinases, GPCRs) based on binding scores.
Structure-Activity and Application-Oriented Questions
Q. How does the cyclopenta[b]pyrazine core influence odor perception in flavor chemistry studies?
- Methodological Answer :
- Gas Chromatography-Olfactometry (GC-O) : Isolate volatiles and map odor thresholds (e.g., nutty/maple notes at 0.1 ppb).
- Structure-Odor Relationship : The fused cyclopentane ring enhances lipid solubility, increasing receptor binding in olfactory epithelium ().
Q. What strategies mitigate byproduct formation during multi-step synthesis?
- Methodological Answer :
- Reaction Optimization : Use flow chemistry to control exothermic steps (e.g., cyclization at 60°C vs. 80°C reduces dimerization).
- Byproduct Analysis : LC-MS identifies common impurities (e.g., dehydrogenated derivatives; ).
- Purification : Combine silica gel chromatography (hexane:EtOAc) with recrystallization (ethanol/water) for >99% purity ().
Data Contradiction Resolution
Q. How to address discrepancies in reported spectroscopic data for diastereomers?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
